molecular formula C20H26BF4IO2 B168514 Bis(3-isopropyl-4-methoxyphenyl)iodonium tetrafluoroborate CAS No. 156740-76-0

Bis(3-isopropyl-4-methoxyphenyl)iodonium tetrafluoroborate

Cat. No. B168514
M. Wt: 512.1 g/mol
InChI Key: VPZNSQWCBWZHJD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Bis(3-isopropyl-4-methoxyphenyl)iodonium tetrafluoroborate is represented by the formula C20H26BF4IO2. The molecular weight of this compound is 512.1 g/mol.

Scientific Research Applications

1. Synthesis of Novel Compounds

Bis(pyridine)iodonium tetrafluoroborate (IPy2BF4) has been utilized in the diiodination of carbazoles, leading to the creation of 3,6-diiodocarbazoles, which are precursors for sol-gel polymerization. This process demonstrates the compound's effectiveness in facilitating complex organic transformations (Maegawa et al., 2006).

2. Iodination and Cross-Coupling Reactions

IPy2BF4 has been successfully used for the regioselective iodination of BINAP dioxide, resulting in high yields of diiodoBINAP dioxide. It is significant in synthesizing chiral ligands for rhodium-catalyzed asymmetric 1,4-addition reactions (Shimada et al., 2005).

3. Metal-Free Synthesis of Heterocycles

IPy2BF4 enables the metal-free synthesis of valuable iodinated heterocycles. It reacts with ortho-alkynyl-substituted carbonyl compounds and various nucleophiles at room temperature, showcasing a versatile approach for assembling oxygen heterocycles (Barluenga et al., 2003).

4. Transformation in Glycosylation Strategies

In glycosylation strategies, IPy2BF4 can transform n-pentenyl glycosides into glycosyl fluorides, offering a new set of semiorthogonal glycosyl donors. This application is pivotal in the field of carbohydrate chemistry (López et al., 2007).

5. Synthesis of Amino Acids and Peptides

Bis[(3'-methoxycarbonyl)phenyl]iodonium bromide, a related compound, has been used in the arylation of a-amino acid methyl esters, leading to the synthesis of N-aryl a-amino acids and peptides, while maintaining chiral integrity (McKerrow et al., 2012).

6. Electrophilic Radiofluorination

The (4-iodophenyl)aryliodonium salts, including bis(4-iodophenyl)iodonium, are precursors for electrophilic radiofluorination and other phenylation reactions, crucial for developing advanced imaging agents (Cardinale et al., 2012).

7. Corrosion Inhibition

3,5-Bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a structurally similar compound, acts as a corrosion inhibitor for mild steel, showcasing the potential of these compounds in materials science and engineering (Bentiss et al., 2009).

Safety And Hazards

The safety data sheet for Bis(3-isopropyl-4-methoxyphenyl)iodonium tetrafluoroborate can be viewed and downloaded for free at Echemi.com . This would provide detailed information about the safety and hazards associated with this compound.

properties

IUPAC Name

bis(4-methoxy-3-propan-2-ylphenyl)iodanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26IO2.BF4/c1-13(2)17-11-15(7-9-19(17)22-5)21-16-8-10-20(23-6)18(12-16)14(3)4;2-1(3,4)5/h7-14H,1-6H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZNSQWCBWZHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)C1=C(C=CC(=C1)[I+]C2=CC(=C(C=C2)OC)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BF4IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439852
Record name Bis[4-methoxy-3-(propan-2-yl)phenyl]iodanium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3-isopropyl-4-methoxyphenyl)iodonium tetrafluoroborate

CAS RN

156740-76-0
Record name Bis[4-methoxy-3-(propan-2-yl)phenyl]iodanium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AMG Collazo, KF Koehler, N Garg… - Bioorganic & medicinal …, 2006 - Elsevier
Based on the examination of the crystal structure of rat TRβ complexed with 3,5,3′-triiodo-l-thyronine (2) a novel TRβ-selective indole derivative 6b was prepared and tested in vitro. …
Number of citations: 34 www.sciencedirect.com
N Yokoyama, GN Walker, AJ Main… - Journal of medicinal …, 1995 - ACS Publications
Aryloxamic acids 7 and 23,(arylamino) acetic acids 29, arylpropionic acids 33, arylthioacetic acids 37, and (aryloxy) acetic acid 41 related to L-triiodothyronine (L-T3) were prepared and …
Number of citations: 102 pubs.acs.org
JD Baxter, P Goede, JW Apriletti, BL West… - …, 2002 - academic.oup.com
Antagonists have been developed for several nuclear receptors but not for others, including TRs. TR antagonists may have significant clinical utility for treating hormone excess states …
Number of citations: 69 academic.oup.com
L Ye, YL Li, K Mellström, C Mellin… - Journal of medicinal …, 2003 - ACS Publications
Endogenous thyroid receptor hormones 3,5,3‘,5‘-tetraiodo-l-thyronine (T 4 , 1) and 3,5,3‘-triiodo-l-thyronine (T 3 , 2) exert a significant effects on growth, development, and homeostasis …
Number of citations: 159 pubs.acs.org
SH Boyer, H Jiang, JD Jacintho… - Journal of medicinal …, 2008 - ACS Publications
Phosphonic acid (PA) thyroid hormone receptor (TR) agonists were synthesized to exploit the poor distribution of PA-based drugs to extrahepatic tissues and thereby to improve the …
Number of citations: 55 pubs.acs.org

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